4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate

描述

Systematic IUPAC Nomenclature and Structural Representation

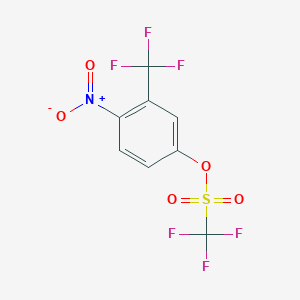

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming aromatic esters with multiple substituents. According to chemical database information, the systematic International Union of Pure and Applied Chemistry name for this compound is [4-nitro-3-(trifluoromethyl)phenyl] trifluoromethanesulfonate. This nomenclature clearly indicates the structural arrangement of functional groups within the molecule, with the phenyl ring serving as the core structure bearing both nitro and trifluoromethyl substituents at specific positions.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation provides a compact representation of the molecular structure as [O-]N+c1ccc(OS(=O)(=O)C(F)(F)F)cc1C(F)(F)F. This notation reveals the presence of a nitro group (N+[O-]) attached to the benzene ring, along with a trifluoromethyl group (C(F)(F)F) and a trifluoromethanesulfonate ester group (OS(=O)(=O)C(F)(F)F).

The International Chemical Identifier representation further confirms the structural details through its systematic encoding: InChI=1S/C8H3F6NO5S/c9-7(10,11)5-3-4(1-2-6(5)15(16)17)20-21(18,19)8(12,13)14/h1-3H. This identifier provides a complete structural description that can be used for database searches and chemical identification purposes across different platforms and systems.

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service registry number for this compound is 1446016-89-2. This unique identifier serves as the primary means of unambiguous chemical identification in scientific literature and commercial applications. The Chemical Abstracts Service registry system provides a standardized method for tracking and referencing chemical compounds across different databases and research publications.

Several alternative chemical names are commonly used to refer to this compound in scientific literature and commercial contexts. The most frequently encountered alternative names include 4-Nitro-3-(trifluoromethyl)phenyl triflate and 2-Nitro-5-{[(trifluoromethyl)sulphonyl]oxy}benzotrifluoride. These alternative nomenclatures reflect different approaches to describing the same molecular structure, with some emphasizing the triflate functional group and others providing positional information about the substituents.

Additional identification numbers assigned to this compound include the MDL number MFCD25541875, which is used in chemical inventory systems and databases. The PubChem Compound Identifier number 91659023 provides another standardized reference for this compound in the PubChem chemical database.

| Identification Type | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 1446016-89-2 |

| MDL Number | MFCD25541875 |

| PubChem Compound Identifier | 91659023 |

| Primary Alternative Name | 4-Nitro-3-(trifluoromethyl)phenyl triflate |

| Secondary Alternative Name | 2-Nitro-5-{[(trifluoromethyl)sulphonyl]oxy}benzotrifluoride |

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₈H₃F₆NO₅S. This formula indicates the presence of eight carbon atoms, three hydrogen atoms, six fluorine atoms, one nitrogen atom, five oxygen atoms, and one sulfur atom within the molecular structure. The high fluorine content, comprising six fluorine atoms, contributes significantly to the compound's unique chemical properties and reactivity characteristics.

The molecular weight of this compound is calculated to be 339.169 grams per mole. This molecular weight reflects the substantial contribution of the multiple fluorine atoms and the presence of both nitro and sulfonate functional groups. The relatively high molecular weight for an organic compound of this size is characteristic of heavily fluorinated aromatic compounds, where the fluorine atoms contribute substantially to the overall mass.

The atomic composition analysis reveals that fluorine represents the most abundant element by count in the molecule, followed by oxygen, carbon, hydrogen, nitrogen, and sulfur. This distribution is significant for understanding the compound's physical and chemical properties, as the high fluorine content typically imparts enhanced thermal stability, chemical resistance, and unique electronic properties to the molecule.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₈H₃F₆NO₅S |

| Molecular Weight | 339.169 g/mol |

| Carbon Atoms | 8 |

| Hydrogen Atoms | 3 |

| Fluorine Atoms | 6 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 5 |

| Sulfur Atoms | 1 |

The elemental analysis demonstrates that fluorine constitutes approximately 33.6% of the total molecular weight, highlighting the compound's classification as a perfluorinated or highly fluorinated organic molecule. The presence of multiple electronegative fluorine atoms distributed across two separate functional groups (trifluoromethyl and trifluoromethanesulfonate) creates a highly electron-deficient molecular environment that influences the compound's reactivity patterns and chemical behavior.

属性

IUPAC Name |

[4-nitro-3-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO5S/c9-7(10,11)5-3-4(1-2-6(5)15(16)17)20-21(18,19)8(12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHRWQYWTAZINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Triflation Using Trifluoromethanesulfonic Anhydride or N-Phenyltrifluoromethanesulfonimide

General Procedure

The aromatic substrate (e.g., 4-nitro-3-(trifluoromethyl)phenol or aniline derivative) is dissolved in an anhydrous organic solvent such as dichloromethane under inert atmosphere (argon). A base such as 2,6-di-tert-butyl-4-methylpyridine or N,N-diisopropylethylamine is added to scavenge the acid formed during the reaction. Then, trifluoromethanesulfonic anhydride or N-phenyltrifluoromethanesulfonimide is added dropwise at low temperature to form the triflate. The reaction is stirred for several hours, and the product precipitates or is isolated by filtration and purification.Reaction Conditions and Yields

Typical yields range from 75% to over 85%, with melting points around 130–174 °C depending on the exact derivative. The reaction is generally conducted at room temperature or slightly below to control reactivity and selectivity.

| Parameter | Value/Condition |

|---|---|

| Solvent | Dichloromethane (CH2Cl2) |

| Base | 2,6-Di-tert-butyl-4-methylpyridine or DIPEA |

| Triflation reagent | CF3SO3CH3 (methyl triflate) or PhNTf2 |

| Temperature | 0–25 °C |

| Reaction time | 3–24 hours |

| Yield | 75–86.5% |

| Product melting point | 132–174 °C |

- Mechanistic Notes

The base neutralizes triflic acid generated, preventing side reactions. The triflate group is introduced via nucleophilic substitution on the phenolic oxygen or aromatic amine nitrogen, depending on substrate.

Gas-Phase Triflation Using Trifluoromethanesulfonyl Fluoride (SuFEx Chemistry)

Overview

A recent advanced method involves the use of trifluoromethanesulfonyl fluoride gas (CF3SO2F) in a two-chamber reactor system. The aromatic substrate is exposed to CF3SO2F in the presence of a base such as N,N-diisopropylethylamine in acetonitrile solvent. This method allows chemoselective triflation under mild conditions with high conversion and yield.Reaction Setup

The substrate and base are placed in one chamber, while CF3SO2F and a fluoride source are in the other. The system is sealed and stirred at room temperature for 18 hours. The reaction progress is monitored by ^19F NMR.Advantages

This method offers improved chemoselectivity, operational simplicity, and scalability. It is particularly useful for sensitive substrates or when avoiding harsh reagents is desired.

Comparative Analysis of Preparation Methods

| Aspect | Acetylation-Nitration-Deprotection Route | Triflation with Triflic Anhydride/PhNTf2 | SuFEx Gas-Phase Triflation (CF3SO2F) |

|---|---|---|---|

| Starting Material | m-(Trifluoromethyl)aniline | 4-Nitro-3-(trifluoromethyl)phenol/aniline | Same as above |

| Reaction Type | Multi-step aromatic substitution | Direct triflation | Gas-phase triflation |

| Solvent | Toluene, hexanaphthene, chlorobenzene | Dichloromethane, acetonitrile | Acetonitrile |

| Base Used | Potassium carbonate (deprotection) | 2,6-Di-tert-butyl-4-methylpyridine, DIPEA | DIPEA |

| Temperature | 30–80 °C (varies per step) | 0–25 °C | Room temperature |

| Yield | High (up to 83% for nitration step) | 75–86.5% | High conversion, >80% yield |

| Waste and By-products | Low waste, easy control | Pyridinium triflate salt by-product | Minimal by-products |

| Scalability | Industrially feasible | Common in lab and industrial synthesis | Emerging method with potential |

Summary of Research Findings

The multi-step synthesis of 4-nitro-3-(trifluoromethyl)aniline via acetylation, nitration, and deprotection is well-established with high yields and purity, providing a reliable precursor for triflate formation.

Triflation using trifluoromethanesulfonic anhydride or N-phenyltrifluoromethanesulfonimide in the presence of hindered bases is a standard and effective method to prepare aryl triflates, including this compound, with yields up to 86.5%.

The SuFEx-based gas-phase triflation method represents a modern, chemoselective, and mild alternative for triflate synthesis, offering operational advantages and potential for scale-up.

Analytical data such as melting points, IR spectroscopy (notably strong bands at 1220–1280 cm⁻¹ for CF3SO3 groups), and NMR confirm the identity and purity of the triflate products.

This comprehensive review consolidates the key preparation methods of this compound, highlighting their conditions, yields, and practical considerations for researchers and industrial chemists.

化学反应分析

Types of Reactions

4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (nitro and trifluoromethyl) on the phenyl ring can influence the reactivity towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride in acidic conditions.

Electrophilic Aromatic Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of Lewis acids (e.g., aluminum chloride) can be used.

Major Products

Nucleophilic Substitution: Products include substituted phenyl derivatives depending on the nucleophile used.

Reduction: The major product is 4-amino-3-(trifluoromethyl)phenyl trifluoromethanesulphonate.

Electrophilic Aromatic Substitution: Products vary based on the electrophile but typically involve substitution at positions ortho or para to the trifluoromethyl group.

科学研究应用

4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds and in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.

作用机制

The mechanism of action of 4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulphonate group is a strong electron-withdrawing group, which enhances the electrophilicity of the phenyl ring, making it more reactive towards nucleophiles. The nitro group further stabilizes the transition state during nucleophilic substitution reactions, facilitating the formation of the desired products .

相似化合物的比较

Structural Formula :

- Benzene ring with substituents at positions 3 (CF₃), 4 (NO₂), and 1 (OSO₂CF₃).

- Molecular formula: C₈H₄F₆NO₅S.

- Calculated molecular weight: ~340.19 g/mol.

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate, enabling comparative analysis of their properties and applications.

4-Nitro-3-(trifluoromethyl)aniline (Impurity A)

- Structure: Benzene ring with -NO₂ (position 4), -CF₃ (position 3), and -NH₂ (position 1).

- Molecular Formula : C₇H₄F₃N₂O₂.

- Molecular Weight : 205.12 g/mol .

- Key Differences :

- The -NH₂ group replaces the -OSO₂CF₃, reducing electrophilicity.

- Primarily acts as a synthetic intermediate or impurity in pharmaceuticals (e.g., flutamide derivatives).

- Less reactive in nucleophilic substitutions due to the absence of a strong leaving group.

4-Nitro-3-(trifluoromethyl)phenol (TFM)

- Structure: Benzene ring with -NO₂ (position 4), -CF₃ (position 3), and -OH (position 1).

- Molecular Formula: C₇H₄F₃NO₃.

- Molecular Weight : 207.11 g/mol .

- Key Differences :

N-{4-Fluoro-3-nitrophenyl}methanesulfonamide

- Structure: Benzene ring with -NO₂ (position 3), -F (position 4), and -NHSO₂CH₃ (position 1).

- Molecular Formula : C₇H₇FN₂O₄S.

- Molecular Weight : 234.20 g/mol .

- Key Differences: Contains a sulfonamide (-NHSO₂CH₃) group instead of a sulphonate ester. Exhibits dual functionality as a hydrogen-bond donor/acceptor, enhancing its role in drug design.

Comparative Data Table

Research Findings and Implications

Reactivity: The trifluoromethanesulphonate group in the target compound facilitates nucleophilic displacement, making it more reactive than its phenol or aniline analogs .

Stability : Sulphonate esters like this compound are prone to hydrolysis under acidic or basic conditions, necessitating careful storage in pharmaceuticals .

生物活性

4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate, a triflate compound, has garnered attention in various fields of chemical and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a nitro group and a trifluoromethyl group on a phenyl ring, contributing to its reactivity and biological properties. The triflate moiety is known for its ability to act as a leaving group in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Signal Transduction Modulation : The compound may influence signaling pathways by modifying protein interactions or post-translational modifications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cellular processes, leading to cell death.

Anticancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspases and the modulation of mitochondrial membrane potential, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as an antibacterial agent .

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells after 24 hours of exposure .

Research Findings

Table 1 summarizes key findings from various studies regarding the biological activity of this compound:

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate?

- Methodological Answer : The compound is typically synthesized via triflation of the corresponding phenol derivative (e.g., 4-nitro-3-(trifluoromethyl)phenol) using trifluoromethanesulfonic anhydride (Tf2O) or triflic acid derivatives under anhydrous conditions. Reaction conditions often involve inert solvents (e.g., dichloromethane) and bases like pyridine to scavenge protons. Yields >80% are achievable with rigorous exclusion of moisture .

Q. What analytical techniques are critical for characterizing this triflate ester?

- Methodological Answer : Comprehensive characterization requires:

- <sup>1</sup>H/<sup>13</sup>C NMR to confirm the aromatic substitution pattern and triflate group integration.

- IR spectroscopy to identify sulfonate (S=O) stretches (~1350–1200 cm<sup>−1</sup>).

- GC-MS/HRMS for purity assessment and molecular ion verification.

- Elemental analysis to validate stoichiometry .

Q. How does the triflate group influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The trifluoromethanesulfonate (triflate) group is a superior leaving group compared to halides, enabling efficient NAS with amines, alkoxides, or thiols under mild conditions. For example, coupling with propionamide derivatives can yield antiandrogen precursors like flutamide .

Advanced Research Questions

Q. How can low yields in the triflation step be systematically addressed?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Lewis acids (e.g., BF3·Et2O) may enhance reaction efficiency.

- Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of phenolic intermediates.

- Temperature control : Reactions at −20°C to 0°C minimize side reactions.

- Purification : Chromatography or recrystallization from benzene/hexane mixtures improves purity .

Q. What mechanistic insights exist for its role in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The triflate acts as an electrophilic partner in Pd-catalyzed cross-couplings. Key factors include:

- Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) for aryl-boronic acid coupling.

- Base optimization : Na2CO3 or Cs2CO3 facilitates transmetalation.

- Kinetic studies : Triflate leaving-group ability reduces activation energy compared to bromo/chloro analogs .

Q. How is this compound utilized in synthesizing antiandrogen agents like flutamide?

- Methodological Answer : The triflate undergoes substitution with 2-methylpropionamide in the presence of a palladium catalyst or via direct nucleophilic attack by amines. Subsequent nitro-group reduction (if required) and purification yield flutamide, a prostate cancer therapeutic. Critical parameters include reaction time (12–24 hr) and stoichiometric excess of the nucleophile .

Q. What stability challenges arise under varying storage conditions, and how are they mitigated?

- Methodological Answer :

- Hydrolysis sensitivity : The triflate group hydrolyzes in humid environments. Store under anhydrous conditions (e.g., molecular sieves) at −20°C.

- Thermal decomposition : Degradation above 100°C necessitates low-temperature handling.

- Light sensitivity : Amber glassware prevents photolytic cleavage of the nitro group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。